molecular formula C14H21BrO2Si B1279490 Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- CAS No. 157610-58-7

Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-

Cat. No. B1279490
M. Wt: 329.3 g/mol
InChI Key: KJQPTJRQSPGZSM-UHFFFAOYSA-N
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Description

“Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-” is a specific type of organic compound that has captured the attention of scientific researchers in numerous fields1. It has a molecular formula of C14H21BrO2Si and a molecular weight of 329.3 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-”. However, similar compounds such as 2-Bromo-1-(4-methylphenyl)ethanone and 2-Bromo-1-(4-ethoxyphenyl)ethanone have been synthesized using various methods23. For a detailed synthesis procedure, it would be best to refer to a specialized chemistry database or literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, I couldn’t find specific information on the molecular structure of “Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-”. However, similar compounds such as 2-Bromo-1-(4-octylphenyl)ethanone and 2-Bromo-1-(4-methylphenyl)ethanone have their molecular structures determined45.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-”. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The molecular weight of “Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-” is 329.3 g/mol1. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.


Safety And Hazards

When handling chemical compounds, it’s important to be aware of their potential hazards. For similar compounds, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition6. However, for specific safety information on “Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-”, it would be best to refer to its Material Safety Data Sheet (MSDS).


Future Directions

The future directions for research on “Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-” could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated.


Please note that this analysis is based on the information available and may not be fully comprehensive. For a more detailed analysis, it would be best to refer to specialized chemistry databases or literature.


properties

IUPAC Name

2-bromo-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-12-8-6-11(7-9-12)13(16)10-15/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQPTJRQSPGZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459622
Record name Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-

CAS RN

157610-58-7
Record name Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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